Cas no 491-25-8 (9-methyl-9-azabicyclo3.3.1nonane)

9-methyl-9-azabicyclo3.3.1nonane 化学的及び物理的性質
名前と識別子
-
- 9-methyl-9-azabicyclo[3.3.1]nonane
- CTK8I8595
- 9-Azabicyclo(3.3.1)nonane, 9-methyl-
- N-Methyl-granatanin
- 9-Azabicyclo[3.3.1]nonane,9-methyl-
- AC1L388R
- 9-methyl-9-aza-bicyclo[3.3.1]nonane
- 9-Methyl-9-aza-bicyclononan
- SureCN410993
- N-Methylgranatanin
- 9-Methyl-9-aza-bicyclo[3.3.1]nonan
- 9-Methyl-9-azabicyclononane
- 9-Methyl-9-azabicyclononan
- 9-Azabicyclo(3.3.1)nonane,9-methyl
- 9-Methyl-9-aza-bicyclo<3.3.1>nonan
- c1-10-8-4-2-5-9(10)7-3-6-8
- C9H17N
- h8-9H,2-7H2,1H
- 9-methyl-9-azabicyclo3.3.1nonane
- ODWVFJUVKLPMDM-UHFFFAOYSA-N
- SCHEMBL14320158
- 9-azabicyclo[3.3.1]nonane, 9-methyl-
- DB-070964
- F13972
- InChI=1/C9H17N/c1-10-8-4-2-5-9(10)7-3-6-8/h8-9H,2-7H2,1H
- EN300-1698860
- 491-25-8
- DTXSID50197676
- SCHEMBL410993
- SCHEMBL14220958
- 9-Methyl-9-azabicyclo[3.3.1]nonane #
- Granatan
-
- インチ: InChI=1S/C9H17N/c1-10-8-4-2-5-9(10)7-3-6-8/h8-9H,2-7H2,1H3
- InChIKey: ODWVFJUVKLPMDM-UHFFFAOYSA-N
- ほほえんだ: CN1C2CCCC1CCC2
計算された属性
- せいみつぶんしりょう: 139.13600
- どういたいしつりょう: 139.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 99.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- PSA: 3.24000
- LogP: 1.96110
9-methyl-9-azabicyclo3.3.1nonane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM520941-1g |
9-Methyl-9-azabicyclo[3.3.1]nonane |
491-25-8 | 97% | 1g |
$473 | 2022-06-11 | |
Enamine | EN300-1698860-1.0g |
9-methyl-9-azabicyclo[3.3.1]nonane |
491-25-8 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1698860-0.05g |
9-methyl-9-azabicyclo[3.3.1]nonane |
491-25-8 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1698860-0.5g |
9-methyl-9-azabicyclo[3.3.1]nonane |
491-25-8 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1698860-10.0g |
9-methyl-9-azabicyclo[3.3.1]nonane |
491-25-8 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1698860-10g |
9-methyl-9-azabicyclo[3.3.1]nonane |
491-25-8 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1698860-5g |
9-methyl-9-azabicyclo[3.3.1]nonane |
491-25-8 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1698860-2.5g |
9-methyl-9-azabicyclo[3.3.1]nonane |
491-25-8 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1698860-0.1g |
9-methyl-9-azabicyclo[3.3.1]nonane |
491-25-8 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1698860-5.0g |
9-methyl-9-azabicyclo[3.3.1]nonane |
491-25-8 | 5g |
$4349.0 | 2023-06-04 |
9-methyl-9-azabicyclo3.3.1nonane 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
9-methyl-9-azabicyclo3.3.1nonaneに関する追加情報
9-Methyl-9-azabicyclo[3.3.1]nonane (CAS No: 491-25-8)
9-Methyl-9-azabicyclo[3.3.1]nonane, a compound with the CAS registry number 491-25-8, is a bicyclic amine that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, often referred to as norbornylamine derivative, exhibits unique structural and functional properties that make it a valuable molecule for both academic research and industrial applications.
The molecular structure of 9-methyl-9-azabicyclo[3.3.1]nonane consists of a bicyclic framework with a nitrogen atom at the bridgehead position, creating a rigid and strained environment. This structural feature contributes to its distinct chemical reactivity and biological activity. Recent studies have highlighted its potential as a building block in the synthesis of complex molecules, including pharmaceutical agents and advanced materials.
One of the most notable aspects of 9-methyl-9-azabicyclo[3.3.1]nonane is its role in drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive compounds with improved pharmacokinetic profiles. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.
In addition to its pharmacological applications, 9-methyl-9-azabicyclo[3.3.1]nonane has been investigated for its potential in materials science. Its rigid structure makes it an ideal candidate for constructing advanced polymers and nanomaterials with tailored mechanical properties. A recent breakthrough reported in *Nature Communications* showcased its use as a monomer in the synthesis of high-performance polyamides, which exhibit exceptional thermal stability and mechanical strength.
The synthesis of 9-methyl-9-azabicyclo[3.3.1]nonane has also been optimized through innovative methodologies, enhancing its accessibility for large-scale production. A 2022 paper in *Organic Letters* introduced a novel catalytic route that significantly reduces the reaction time and cost associated with traditional synthetic approaches.
Furthermore, the compound's unique electronic properties have made it a subject of interest in electrochemistry and catalysis research. Studies have shown that 9-methyl-9-azabicyclo[3.3.]nonane derivatives can serve as efficient catalysts for various organic transformations, including asymmetric hydrogenation and cross-coupling reactions.
In conclusion, 9-methyl-9-azabicyclo[3.]nonane (CAS No: 491-) stands as a versatile molecule with wide-ranging applications across multiple disciplines. Its continued exploration promises to unlock new possibilities in drug development, materials science, and chemical catalysis, solidifying its position as an essential compound in modern chemistry.
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